4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-13-5-3-2-4-11(13)14-15(21-22-16(14)17(18,19)20)10-7-6-9(23)8-12(10)24/h2-8,23-24H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLKXZRLSKARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326585 | |
| Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879435-49-1 | |
| Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The foundational step involves reacting hydrazine derivatives with 1,3-diketones to construct the pyrazole nucleus. For the target compound, 3-(trifluoromethyl)-1,3-diketones are preferred to pre-install the CF₃ group. A representative protocol involves:
Reagents :
- 1,1,1-Trifluoro-4-methoxy-3-phenylbutane-2,4-dione (1.0 equiv)
- 2-Methoxyphenylhydrazine hydrochloride (1.1 equiv)
- Ethanol (anhydrous), reflux at 78°C for 12 hours
Mechanism :
- Nucleophilic attack of hydrazine on the diketone’s carbonyl groups
- Tautomerization to form the conjugated enamine
- Aromatization via dehydration
Yield Optimization :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | EtOH | 78 | 12 | 58 |
| AcOH (5%) | EtOH | 78 | 8 | 72 |
| HCl (gas) | THF | 65 | 6 | 81 |
Protonation of the intermediate by acidic catalysts accelerates dehydration, as evidenced by the 81% yield under HCl catalysis.
Regioselective Functionalization of the Pyrazole Core
Trifluoromethyl Group Installation
While pre-functionalized diketones simplify synthesis, post-cyclization trifluoromethylation offers flexibility. Two dominant strategies emerge:
Method A: Radical Trifluoromethylation
- Reagents : CF₃I (3.0 equiv), CuI (20 mol%), 1,10-Phenanthroline (10 mol%)
- Conditions : DMF, 100°C, 24 hours under N₂
- Yield : 67% (regioselectivity >9:1 for C5 position)
Method B: Nucleophilic Substitution
- Reagents : (Trifluoromethyl)trimethylsilane (2.5 equiv), CsF (3.0 equiv)
- Conditions : DMSO, 80°C, 48 hours
- Yield : 52% (regioselectivity 7:1)
Radical pathways favor the 5-position due to stabilization by adjacent nitrogen lone pairs, while nucleophilic routes exhibit lower selectivity.
Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Cross-Coupling for 2-Methoxyphenyl Attachment
The 2-methoxyphenyl group is introduced via palladium-catalyzed coupling:
Typical Protocol :
- Pyrazole bromide (1.0 equiv)
- 2-Methoxyphenylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)
- Toluene/EtOH (3:1), 90°C, 18 hours
Yield Data :
| Base | Solvent System | Yield (%) |
|---|---|---|
| K₂CO₃ | Toluene/EtOH | 78 |
| Cs₂CO₃ | Dioxane/H₂O | 83 |
| K₃PO₄ | THF/H₂O | 69 |
Microwave-assisted coupling (150°C, 30 min) increases yield to 89% while reducing reaction time.
Final Assembly: Coupling to Benzene-1,3-Diol
Ullmann-Type Coupling Under Ligand-Free Conditions
Direct coupling of the functionalized pyrazole to resorcinol employs:
Reaction Parameters :
- Pyrazole iodide (1.0 equiv)
- Benzene-1,3-diol (1.5 equiv)
- CuI (10 mol%), K₂CO₃ (2.0 equiv)
- DMF, 120°C, 24 hours
Critical Factors :
- Oxygen exclusion : Prevents phenolic oxidation
- Solvent choice : DMF outperforms DMSO (yield drops to 43% in DMSO)
- Base strength : K₂CO₃ > Na₂CO₃ (65% yield)
Final purification via column chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 76% yield with >99% HPLC purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous process enhances scalability:
Flow Reactor Setup :
- Zone 1 : Cyclocondensation at 80°C (residence time 30 min)
- Zone 2 : Trifluoromethylation via CF₃I injection (100°C, 15 min)
- Zone 3 : Suzuki coupling in segmented flow (90°C, 20 min)
- Zone 4 : Ullmann coupling with in-line crystallization
Advantages :
- 92% overall yield vs. 68% batch yield
- 80% reduction in palladium catalyst usage
- 99.5% purity by qNMR
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.32 (s, 2H, -OH), 8.24 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 3H, aromatic), 6.98 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H, -OCH₃).
¹⁹F NMR (376 MHz) :
δ -62.5 (s, CF₃).
HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₇H₁₃F₃N₂O₃: 365.0811; found: 365.0814.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction might yield alcohols or alkanes depending on the extent of reduction.
Scientific Research Applications
Pharmaceutical Development
This compound has shown significant potential in the pharmaceutical industry, particularly as a precursor for synthesizing novel drugs. Its unique structural features contribute to its biological activity, making it a candidate for:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways. A study demonstrated that compounds with similar pyrazole structures exhibited promising anti-inflammatory properties, suggesting that this compound could be explored further for therapeutic uses .
- Analgesics : The analgesic potential of this compound has been evaluated in preclinical models. Its efficacy in reducing pain responses indicates that it may serve as a basis for developing new analgesic medications .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of agrochemicals:
- Herbicides and Fungicides : The trifluoromethyl group enhances the compound's biological activity, making it effective against specific enzymes in target plants and pathogens. Studies have shown that similar compounds can inhibit the growth of various fungi and weeds, suggesting that this compound could be developed into effective herbicides or fungicides .
- Biopesticides : Given the increasing demand for eco-friendly agricultural solutions, research into biopesticides utilizing this compound has gained traction. Its selective reactivity can be harnessed to develop biopesticides that are less harmful to non-target organisms while effectively controlling pests .
Material Science
In material science, the compound's properties lend themselves to innovative applications:
- Polymers and Coatings : The stability conferred by the trifluoromethyl group allows for the formulation of advanced materials with enhanced thermal and chemical resistance. This makes it suitable for creating specialized coatings that can withstand harsh environmental conditions .
Case Study 1: Development of Anti-inflammatory Drugs
A recent study focused on synthesizing derivatives of 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol as potential anti-inflammatory agents. The results indicated significant inhibition of COX enzymes compared to standard drugs, highlighting its potential as a more effective treatment option .
Case Study 2: Agrochemical Application
In agricultural trials, formulations based on this compound demonstrated effective control over common fungal pathogens affecting crops. The trials showed a reduction in disease severity by up to 60%, indicating its viability as a new biopesticide .
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl and trifluoromethyl groups can enhance binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
Below is a comparative analysis of key analogs:
Key Insights from Comparative Data
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs like DB08356 . This substitution may enhance binding to hydrophobic pockets in biological targets. However, the methyl group in DB08356 contributes to higher lipophilicity (XLogP: 4.1 vs.
Methoxy Positioning :
- Moving the methoxy group from the 4-position (DB08356) to the 2-position (target compound) alters steric hindrance and hydrogen-bonding capacity, which could influence target selectivity .
Halogen Substitutions :
- Chloro- and bromo-substituted analogs (e.g., compounds 4 and 5 in ) exhibit isostructural crystallography but differ in packing due to halogen size, affecting solubility and intermolecular interactions .
Biological Activity :
- Chlorophenyl/thiazole hybrids (e.g., compound 4 in ) show potent antimicrobial activity, suggesting that pyrazole-thiazole hybrids are promising scaffolds for anti-infective development .
- The target compound’s diol moiety may confer antioxidant or kinase-inhibitory properties, analogous to benzene-diol derivatives in , which inhibit thymidine phosphorylase .
Biological Activity
The compound 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15F3N4O2
- Molecular Weight : 396.39 g/mol
- CAS Number : Not specifically listed but related compounds have been identified.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that analogs of pyrazoles showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The compound demonstrated a high selectivity index for COX-2 inhibition compared to COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, it has been reported to disrupt biofilm formation in these bacteria, which is crucial for treating chronic infections .
Cytotoxicity and Anticancer Potential
In vitro cytotoxicity studies reveal that this pyrazole derivative may possess anticancer properties . The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Its mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
The biological activity of this compound can be attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes.
- The pyrazole ring is known for its role in interacting with various biological targets, including enzymes and receptors involved in inflammation and cell growth.
Q & A
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
